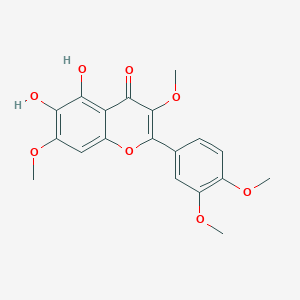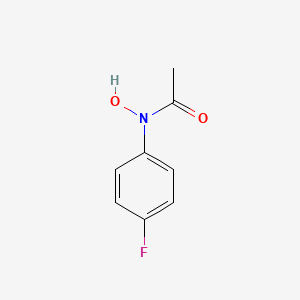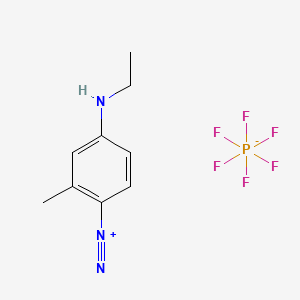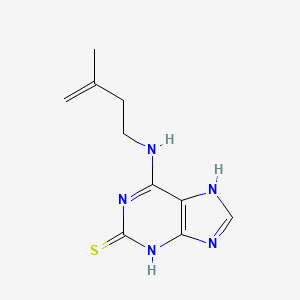
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione is a compound known for its significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione typically involves the reaction of purine derivatives with 3-methylbut-3-enylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .
Applications De Recherche Scientifique
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione include other purine derivatives with similar structures and biological activities. Some examples are:
- 6-(3-Methylbut-3-enylamino)pyrine
- 6-(3-Methylbut-3-enylamino)purine-2-thione
Uniqueness
What sets this compound apart is its unique combination of structural features and biological activity.
Propriétés
Numéro CAS |
52172-12-0 |
|---|---|
Formule moléculaire |
C10H13N5S |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
6-(3-methylbut-3-enylamino)-3,7-dihydropurine-2-thione |
InChI |
InChI=1S/C10H13N5S/c1-6(2)3-4-11-8-7-9(13-5-12-7)15-10(16)14-8/h5H,1,3-4H2,2H3,(H3,11,12,13,14,15,16) |
Clé InChI |
ILOIORKOGYBHDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCNC1=NC(=S)NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


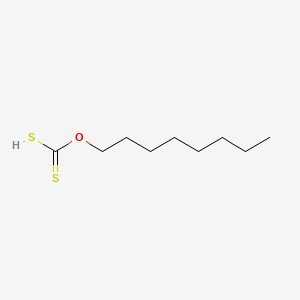


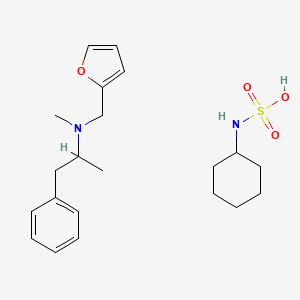
![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
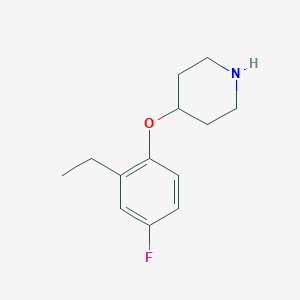
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
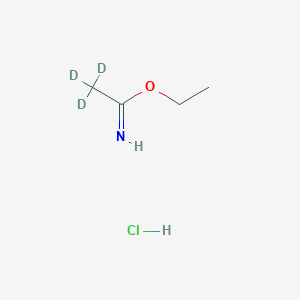
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
